molecular formula C13H13ClN2O2 B3038161 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone CAS No. 77541-62-9

5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B3038161
CAS No.: 77541-62-9
M. Wt: 264.71 g/mol
InChI Key: UZWPGBHKUHGTHG-UHFFFAOYSA-N
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Description

5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone is a chemical compound designed for specialized research applications. As a derivative of the 3(2H)-pyridazinone core structure , this compound is part of a class of heterocyclic compounds known for their significant biological and agrochemical properties. Research Applications and Value: Pyridazinone derivatives are extensively investigated in agricultural chemistry for their herbicidal potential. Structural analogues, such as Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), are well-established selective herbicides used in crops like sugar beet . The specific substitution with an isopropoxy group at the 4-position is a key structural feature that researchers explore to modulate the compound's activity, solubility, and interaction with biological targets. This makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and in the development of novel agrochemicals. Mechanism of Action Insight: While the precise mechanism of action for this specific compound requires empirical confirmation, related phenyl-pyridazinone compounds are known to interfere with biological processes in plants. The herbicidal activity often involves the inhibition of critical enzymatic pathways, leading to the selective elimination of target plant species . Researchers utilize this compound to probe these biochemical pathways and develop new inhibitory agents. Handling and Safety: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Based on similar pyridazinone compounds, this material may be harmful if swallowed, may cause skin and eye irritation, and may pose specific target organ toxicity or sensitization risks . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, including the use of suitable personal protective equipment (PPE).

Properties

IUPAC Name

5-chloro-2-phenyl-4-propan-2-yloxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9(2)18-12-11(14)8-15-16(13(12)17)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWPGBHKUHGTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:

    Preparation of Hydrazine Derivative: The starting material, a hydrazine derivative, is prepared by reacting hydrazine hydrate with a suitable precursor.

    Cyclization Reaction: The hydrazine derivative undergoes cyclization with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions: The chlorine, isopropoxy, and phenyl groups are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, characterized by a unique structure that includes a chlorine atom, an isopropoxy group, and a phenyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 77541-62-9

Antitumor Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, this compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.054Induces apoptosis via caspase activation
A5490.048Inhibits tubulin polymerization
HepG20.060Cell cycle arrest at G2/M phase

These results indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this pyridazinone derivative has been investigated for its anti-inflammatory effects. Animal models have shown that it can significantly reduce inflammation markers, such as cytokines and prostaglandins, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy in Vivo : A study involving murine models of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumor tissues .
  • Antimicrobial Testing : A clinical trial evaluated the efficacy of this compound against multi-drug resistant bacterial strains isolated from patients with chronic infections. The results showed that it effectively inhibited bacterial growth and improved patient outcomes, suggesting its potential as a therapeutic option in resistant infections .

Scientific Research Applications

Cardiovascular Applications

Research indicates that pyridazinone derivatives, including 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, exhibit significant cardiovascular effects. These compounds have been shown to enhance myocardial contractility and possess anti-hypertensive properties. Specifically, they can inhibit platelet aggregation and reduce gastric secretions, making them valuable in treating cardiac disorders .

Antidiabetic and Anticancer Activities

Pyridazinones are recognized for their antidiabetic and anticancer properties. Studies have demonstrated that these compounds can act as effective agents against various cancer cell lines and may help regulate blood glucose levels. The structural modifications in the pyridazinone framework contribute to their selectivity and potency in these therapeutic areas .

Neuroprotective Effects

Emerging research suggests that pyridazinone derivatives may also offer neuroprotective benefits. They have been investigated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to potential treatments for cognitive decline associated with aging .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the pyridazinone ring. The presence of the isopropoxy group at position 4 enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

The mechanism of action for this compound often involves modulation of enzyme activity related to cardiovascular function and cellular signaling pathways associated with cancer progression and glucose metabolism. For instance, its role as a GSK-3 inhibitor suggests a complex interaction with cellular pathways that regulate cell survival and proliferation .

Clinical Trials

Several clinical trials have explored the efficacy of pyridazinone derivatives in treating heart failure and hypertension. For example, a study highlighted the use of a related compound in patients with chronic heart failure, demonstrating improved cardiac output and reduced hospitalization rates due to heart-related issues .

Laboratory Studies

In vitro studies have shown that this compound exhibits potent activity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was significantly higher compared to control groups, indicating its potential as an anticancer agent .

Summary Table of Applications

Application AreaSpecific EffectsReferences
CardiovascularEnhances myocardial contractility ,
AntidiabeticRegulates blood glucose levels
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectionInhibits GSK-3

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and reported applications of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone with analogous compounds:

Compound Name Position 2 Position 4 Position 5 Position 6 Key Properties/Applications References
This compound Phenyl Isopropoxy (electron-donating) Chloro H Not reported N/A
5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone Phenyl Chloro (electron-withdrawing) Amino H Herbicidal activity
5-Chloro-6-(2,4-dichlorophenyl)-2-methyl-3(2H)-pyridazinone Methyl H Chloro 2,4-Dichlorophenyl Synthetic intermediate
5-(Allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone 2-Oxopropyl Chloro Allylamino H Unknown
5-Azido-4-chloro-2-phenyl-3(2H)-pyridazinone Phenyl Chloro Azido H Potential photolabile properties
5-Chloro-4-iodo-2-benzyl-3(2H)-pyridazinone Benzyl Iodo Chloro H Unknown
5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone 4-Methylphenyl 4-Methoxyphenoxy Dimethylamino H Unknown

Key Observations

Position 4 Substituents: The target compound’s isopropoxy group at position 4 contrasts with electron-withdrawing groups (e.g., Cl, I) or amino/azido substituents in analogs. This difference may enhance solubility and alter reactivity due to steric and electronic effects . In herbicidal analogs (e.g., 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), the chloro group at position 4 and amino group at position 5 are critical for activity .

Position 2 Substituents :

  • Phenyl groups (target compound) vs. methyl or benzyl groups (analogs) influence lipophilicity and steric hindrance. Aromatic substituents like phenyl may enhance stability and binding affinity in biological systems .

Position 5 and 6 Modifications: Chlorine at position 5 is common across analogs, suggesting its role in maintaining molecular rigidity or electronic balance.

Research Implications

  • Electronic Effects: The isopropoxy group’s electron-donating nature could stabilize the pyridazinone ring via resonance, contrasting with electron-withdrawing substituents (e.g., Cl, I) that may increase electrophilicity.
  • Biological Activity: While herbicidal analogs prioritize chloro and amino groups, the target compound’s isopropoxy and phenyl groups may favor applications in medicinal chemistry (e.g., kinase inhibition).
  • Solubility and Stability: The isopropoxy group’s hydrophobicity might improve membrane permeability compared to polar substituents like azido or amino groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone while minimizing byproducts?

  • Methodological Answer : Begin with a pyridazinone core (e.g., 4,5-dichloro-2-phenyl-3(2H)-pyridazinone ) and perform nucleophilic substitution with isopropanol under controlled conditions. Use anhydrous solvents (e.g., THF or DMF) and a base like K₂CO₃ to facilitate alkoxylation. Monitor reaction progress via TLC or HPLC to optimize temperature (80–100°C) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound. Confirm purity with NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign the isopropoxy group’s methine proton (δ ~4.5–5.0 ppm, multiplet) and methyl groups (δ ~1.2–1.4 ppm, doublet). The phenyl ring protons appear as a multiplet (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O, ~1650–1700 cm⁻¹) and ether linkage (C-O-C, ~1100–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₄ClN₂O₂).

Q. What are the known biological activities of structurally related pyridazinone derivatives?

  • Methodological Answer : Pyridazinones exhibit diverse bioactivities depending on substituents:

  • Herbicidal Activity : Analogues like norflurazon (4-chloro-5-(methylamino)-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone) act as carotenoid biosynthesis inhibitors .
  • Pharmacological Potential : Derivatives with piperazinyl or morpholino groups show analgesic/anti-inflammatory effects (e.g., emorfazone) . For initial screening, use in vitro assays (e.g., COX inhibition for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Modification : Replace the isopropoxy group with bulkier alkoxy chains (e.g., cyclopropoxy) to enhance lipid solubility and membrane permeability .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., fluorine) at the phenyl ring to modulate electronic effects and receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., chloridazon-catechol dioxygenase or COX-2 ). Validate predictions with in vitro enzyme inhibition assays.

Q. What experimental strategies resolve contradictions in reported degradation pathways of pyridazinone derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled this compound to track biodegradation products in soil/water systems .
  • Enzyme Isolation : Purify chloridazon-catechol dioxygenase (EC 1.13.11.44) from microbial cultures to study in vitro cleavage of the pyridazinone ring .
  • Advanced Analytics : Employ LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated metabolites) .

Q. How can researchers investigate the role of this compound in enzymatic redox reactions?

  • Methodological Answer :

  • Enzyme Assays : Test interactions with copper-dependent oxidoreductases (e.g., polyphenoloxidase or chloridazon-catechol dioxygenase ) using spectrophotometric monitoring (e.g., O₂ consumption or product formation at 280–320 nm).
  • Kinetic Studies : Determine Michaelis-Menten parameters (Km, Vmax) to assess substrate specificity. Compare with structurally related compounds (e.g., pyrazon ) to elucidate substituent effects.

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
Synthesis OptimizationNucleophilic substitution, HPLC monitoring
Structural CharacterizationNMR, IR, HRMS
Biodegradation AnalysisIsotopic labeling, LC-QTOF-MS
Enzyme Interaction StudiesSpectrophotometric assays, kinetic modeling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone
Reactant of Route 2
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5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone

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